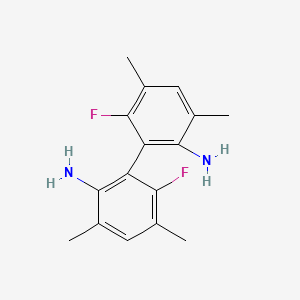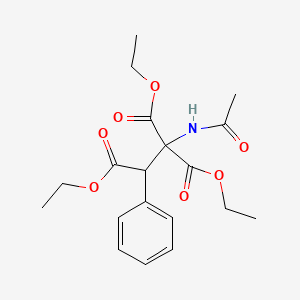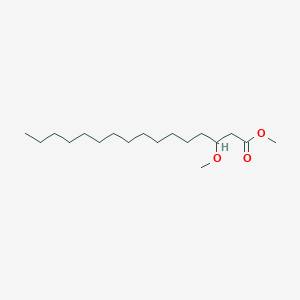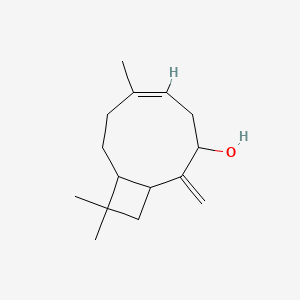
6,6'-Difluoro-3,3',5,5'-tetramethylbiphenyl-2,2'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine is a chemical compound with the molecular formula C16H18F2N2 It is characterized by the presence of two fluorine atoms and four methyl groups attached to a biphenyl structure, with two amine groups at the 2,2’ positions
Vorbereitungsmethoden
The synthesis of 6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3’,5,5’-tetramethylbiphenyl, which is then subjected to fluorination to introduce the fluorine atoms at the 6,6’ positions.
Fluorination: The fluorination process can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination.
Amination: The final step involves the introduction of amine groups at the 2,2’ positions. This can be achieved through a nucleophilic substitution reaction using appropriate amine sources.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine include:
3,3’,5,5’-Tetramethylbiphenyl: Lacks the fluorine and amine groups, making it less reactive in certain chemical reactions.
5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol: Contains tert-butyl and hydroxyl groups, which confer different chemical properties and applications.
2,2’,5,5’-Tetramethylbiphenyl: Similar biphenyl structure but with different substitution patterns, affecting its reactivity and applications.
The uniqueness of 6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
47038-50-6 |
|---|---|
Molekularformel |
C16H18F2N2 |
Molekulargewicht |
276.32 g/mol |
IUPAC-Name |
2-(2-amino-6-fluoro-3,5-dimethylphenyl)-3-fluoro-4,6-dimethylaniline |
InChI |
InChI=1S/C16H18F2N2/c1-7-5-9(3)15(19)11(13(7)17)12-14(18)8(2)6-10(4)16(12)20/h5-6H,19-20H2,1-4H3 |
InChI-Schlüssel |
ZPDWAKACPHKBSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1N)C2=C(C(=CC(=C2F)C)C)N)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate](/img/structure/B14655085.png)



![(E)-N-[Amino(nitroamino)methylidene]glycine](/img/structure/B14655097.png)

![6-Cinnamylbenzo[1,3]dioxol-5-OL](/img/structure/B14655108.png)

![Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester](/img/structure/B14655125.png)



![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)

